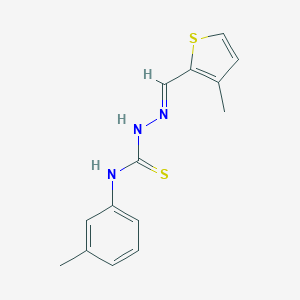
3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the condensation of 3-methylthiophene-2-carbaldehyde with 3-methylphenylhydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, alkyl halides, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone: is similar to other hydrazinecarbothioamide derivatives, which also contain aromatic and heterocyclic components.
Thiophene derivatives: Compounds containing the thiophene ring, which is known for its stability and electronic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15N3S2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H15N3S2/c1-10-4-3-5-12(8-10)16-14(18)17-15-9-13-11(2)6-7-19-13/h3-9H,1-2H3,(H2,16,17,18)/b15-9+ |
InChI Key |
RXWBIPWLSLXZNC-OQLLNIDSSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C=CS2)C |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(C=CS2)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one](/img/structure/B323783.png)
![N-[(4-iodophenyl)carbamothioyl]-2-phenoxyacetamide](/img/structure/B323786.png)
![4-tert-butyl-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B323787.png)
![2-[(Anilinocarbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B323788.png)
![N-[(4-iodophenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B323789.png)
![2,4-dichloro-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B323790.png)
![N-{4-[(2-thienylmethylene)amino]phenyl}acetamide](/img/structure/B323792.png)
![METHYL 2-(5-{[3-(METHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B323793.png)
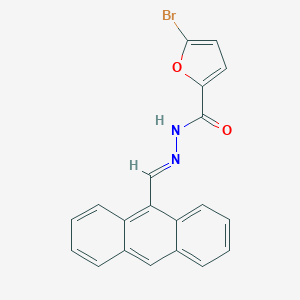
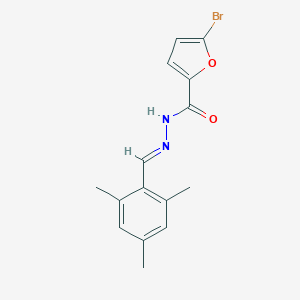
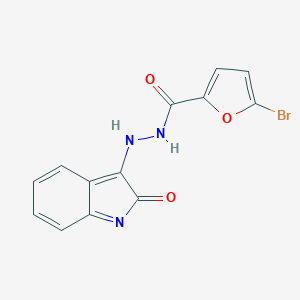
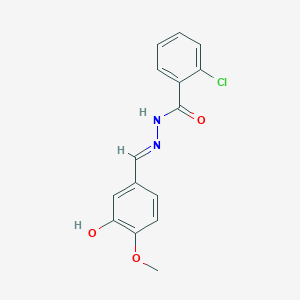
![4-chloro-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B323804.png)
![N,N'-bis[3-[(3-chlorophenyl)carbamoyl]phenyl]hexanediamide](/img/structure/B323805.png)
